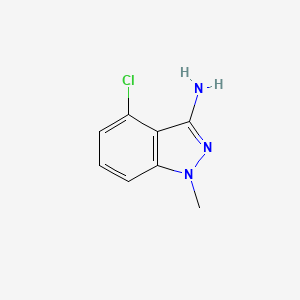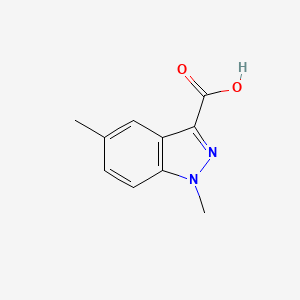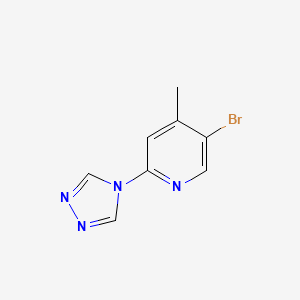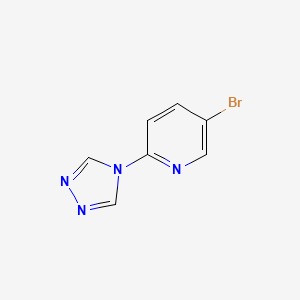![molecular formula C20H27NO B1437563 N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline CAS No. 1040682-97-0](/img/structure/B1437563.png)
N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline
Übersicht
Beschreibung
N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline is a chemical compound that belongs to the class of anilines. It is commonly referred to as IPBDM and has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The molecular formula of this compound is C20H27NO and it has a molecular weight of 297.43 .
Wissenschaftliche Forschungsanwendungen
Frustrated Lewis Pair Behavior
The study conducted by Voss et al. (2012) explored the reactions of various anilines, including N,N-dimethylaniline, with the Lewis acid B(C6F5)3. The research particularly focused on understanding the frustrated Lewis pair behavior in these molecular interactions, revealing the formation of various adducts and insights into the reactivity of such compounds, which is crucial in many areas of chemistry, particularly in catalysis and organic synthesis (Voss et al., 2012).
Chemical Synthesis and Applications
Crich and Rumthao (2004) detailed the synthesis of carbazomycin B through a process involving the radical arylation of benzene, where a dimethylaniline derivative played a critical role. This research contributes to the broader understanding of the synthesis and potential applications of complex organic molecules, including pharmaceutical compounds (Crich & Rumthao, 2004).
Material Science and Corrosion Resistance
Ma, Huang, and Gan (2013) synthesized Poly(2,3-dimethylaniline) (P(2,3-DMA)) using phosphoric acid as a protonic acid and analyzed its structure and properties. The study found that P(2,3-DMA) exhibited better solubility and anticorrosion properties compared to polyaniline (PANI), indicating its potential application in protective coatings and material science (Ma, Huang, & Gan, 2013).
Eigenschaften
IUPAC Name |
2,3-dimethyl-N-[[3-(3-methylbutoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-15(2)11-12-22-19-9-6-8-18(13-19)14-21-20-10-5-7-16(3)17(20)4/h5-10,13,15,21H,11-12,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBUPSCACVSWSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC(=CC=C2)OCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



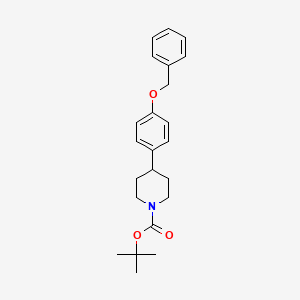
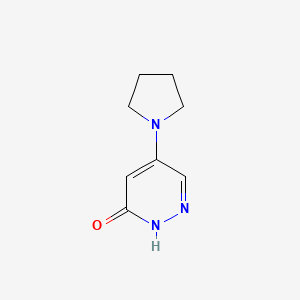
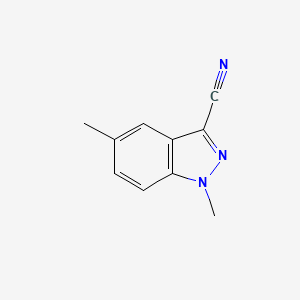
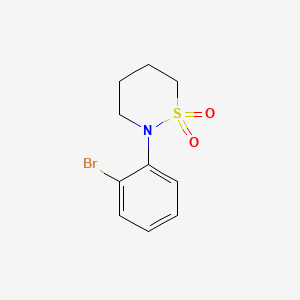
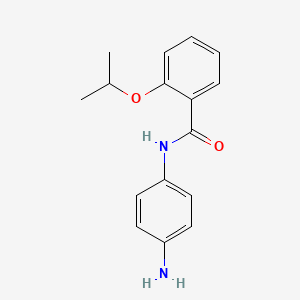
![N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437491.png)
![N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1437492.png)
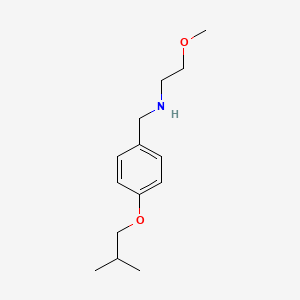
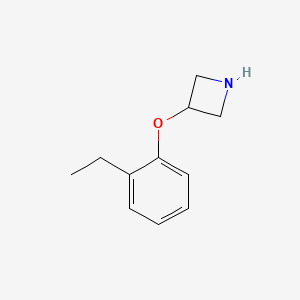
![1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B1437497.png)
